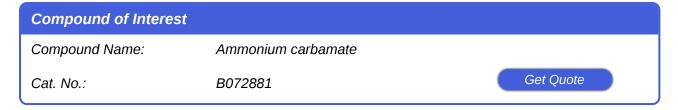


# The Thermal Decomposition of Solid Ammonium Carbamate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of solid **ammonium carbamate** ([NH<sub>4</sub>][H<sub>2</sub>NCOO]), a reversible and endothermic process of significant interest in various chemical and industrial applications, including its role as a potential solid-state ammonia carrier. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed reaction mechanisms.

### **Core Concepts and Decomposition Pathways**

Solid **ammonium carbamate** undergoes thermal decomposition into ammonia (NH<sub>3</sub>) and carbon dioxide (CO<sub>2</sub>). This primary decomposition pathway is a reversible equilibrium, highly dependent on temperature and pressure.[1][2] At elevated temperatures, a secondary decomposition pathway leading to the formation of urea ((NH<sub>2</sub>)<sub>2</sub>CO) and water (H<sub>2</sub>O) becomes significant.[1]

The primary decomposition is an endothermic process, making **ammonium carbamate** a candidate for thermal energy storage and cooling applications.[3][4]

## Primary Decomposition: Dissociation to Ammonia and Carbon Dioxide

The fundamental decomposition reaction is the dissociation of the solid into gaseous ammonia and carbon dioxide:



 $[NH_4]$ --INVALID-LINK--  $\rightleftharpoons 2NH_3(g) + CO_2(g)[2]$ 

This equilibrium is established in a closed system, and the total pressure is a function of temperature.

#### **Secondary Decomposition: Formation of Urea**

At higher temperatures, typically above 130-140°C in a closed system, **ammonium carbamate** can dehydrate to form urea and water:[1]

 $[NH_4]$ --INVALID-LINK--  $\rightarrow (NH_2)_2CO(s) + H_2O(l)[1]$ 

This reaction is a key step in the industrial synthesis of urea.[1][5]

#### **Quantitative Thermodynamic and Kinetic Data**

The thermal decomposition of **ammonium carbamate** has been characterized by various thermodynamic and kinetic parameters. The following tables summarize the key quantitative data from the literature.

Table 1: Thermodynamic Data for the Decomposition of Ammonium Carbamate

Parameter	Value	Conditions	Reference(s)
Enthalpy of Decomposition (to NH <sub>3</sub> and CO <sub>2</sub> )	~2000 kJ/kg (~156 kJ/mol)	20-100°C	[3]
36.6 kcal/mol (~153 kJ/mol)	Not specified	[6]	
35.5 - >45.0 kcal/mol	Not specified	[6]	-
Standard Enthalpy of Formation ( $\Delta fH \leftrightarrow_{298}$ )	-642.5 kJ/mol	298 K	[1]
Heat of Fusion	12.9 kcal/mol	145°C	[6]

Table 2: Kinetic Parameters for the Decomposition of **Ammonium Carbamate** 



Parameter	Value	Method	Reference(s)
Activation Energy (E₃)	56.38 kJ/mol	Model-fitting thermal analysis	[7]
Pre-exponential Factor (A)	2.75 x 10 <sup>6</sup> s <sup>-1</sup>	Model-fitting thermal analysis	[7]
Reaction Model	$f(\alpha) = (1-\alpha)^0.^{7811}$	Model-fitting thermal analysis	[7]

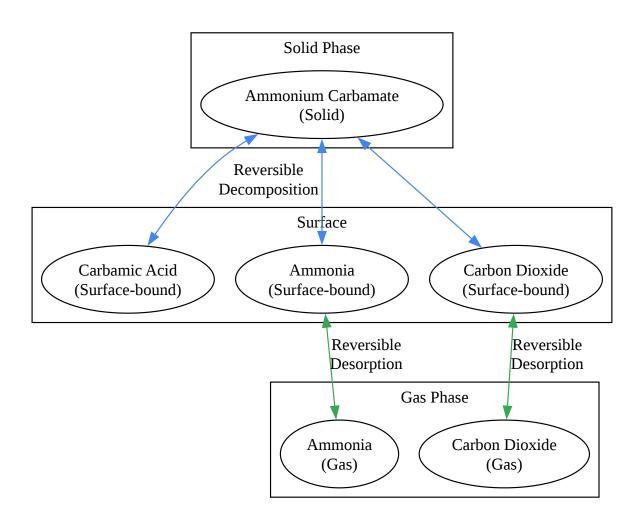
Table 3: Equilibrium Pressure of **Ammonium Carbamate** at Various Temperatures

Temperature (°C)	Total Equilibrium Pressure (atm)	Reference(s)
25	0.116	[2]
25	0.3	[8][9]
51	492 mmHg (~0.65 atm)	[1]
60	1	[10][11][12]

#### **Proposed Mechanisms of Decomposition**

The precise mechanism for the thermal decomposition of solid **ammonium carbamate** is complex and is thought to involve surface-level reactions. One proposed mechanism involves the formation of carbamic acid (NH<sub>2</sub>COOH) as an intermediate.[13] Three potential mechanisms have been discussed in the literature, with the suggested pathway involving the reversible decomposition of **ammonium carbamate** into surface-bound carbamic acid, ammonia, and carbon dioxide, followed by the reversible desorption of ammonia and carbon dioxide from the surface.[13]





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## **Experimental Protocols**

Several experimental techniques have been employed to study the thermal decomposition of **ammonium carbamate**. Below are detailed methodologies for key experiments cited in the literature.

#### **Isoteniscope Method for Vapor Pressure Measurement**

This method is used to determine the equilibrium vapor pressure of a substance at different temperatures.



- Apparatus: An isoteniscope, a constant temperature bath, a vacuum pump, and a pressure measurement device (manometer).
- Procedure:
  - A sample of solid ammonium carbamate is placed in the bulb of the isoteniscope.
  - The system is evacuated to remove air and any initial decomposition products.
  - The isoteniscope is placed in a constant temperature bath, and the temperature is allowed to stabilize.
  - The pressure of the evolved gases (ammonia and carbon dioxide) is measured using the manometer.
  - The measurement is repeated at various temperatures to obtain the vapor pressure curve.
     [13]

#### Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and kinetics.

- Apparatus: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, a sample pan, and a system for controlling the atmosphere.
- Procedure:
  - A small, accurately weighed sample of ammonium carbamate is placed in the sample pan.
  - The furnace is heated at a controlled, linear heating rate (e.g., 2, 4, and 8 K/min).[10]
  - The mass of the sample is continuously recorded as the temperature increases.
  - The resulting data of mass versus temperature is analyzed to determine the onset of decomposition and to calculate kinetic parameters using model-free or model-fitting methods.[7]

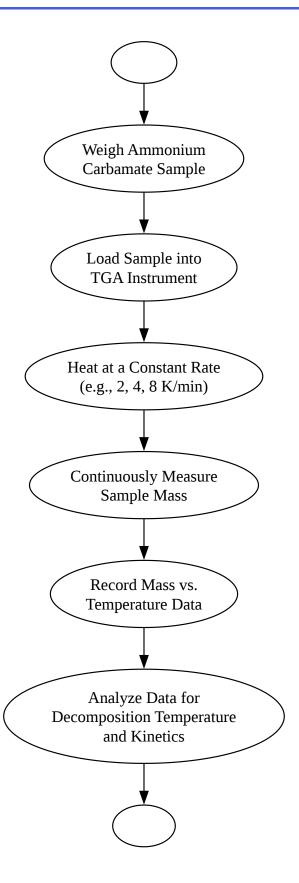


#### **Heat Exchanger Reactor for Enthalpy Measurement**

This method is employed to measure the heat absorbed during the endothermic decomposition in a flow system.

- Apparatus: A heat exchanger reactor, a system for preparing and pumping a slurry of
  ammonium carbamate in a carrier fluid (e.g., propylene glycol), a hot fluid loop to provide a
  heat source, temperature and pressure sensors, and a flow meter.[4][12]
- Procedure:
  - A slurry of **ammonium carbamate** particles in propylene glycol is prepared.
  - The slurry is pumped through one side of the heat exchanger reactor.
  - A hot fluid (e.g., water) is circulated through the other side of the heat exchanger to provide a controlled heat input.
  - The temperatures and flow rates of both the slurry and the hot fluid are measured at the inlet and outlet of the heat exchanger.
  - The pressure of the reactant stream is controlled to influence the decomposition temperature.
  - The rate of heat absorption is calculated from the temperature difference and flow rate of the hot fluid. The influence of reactant pressure, residence time, and temperature on the heat absorption rate can be investigated.[4]





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#### Conclusion

The thermal decomposition of solid **ammonium carbamate** is a well-studied yet complex process with significant industrial relevance. This guide has provided a consolidated overview of the quantitative data, proposed mechanisms, and experimental methodologies related to this reaction. For researchers and professionals, a thorough understanding of these aspects is crucial for applications ranging from urea synthesis to the development of novel thermal management systems. The provided data and protocols offer a solid foundation for further investigation and application development in these fields.

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